molecular formula C18H20N6O3S B6584609 N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251620-25-3

N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B6584609
CAS No.: 1251620-25-3
M. Wt: 400.5 g/mol
InChI Key: SYRMQGFYAADENM-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core. Key structural elements include:

  • A 3-oxo group at position 3, stabilizing the tautomeric form of the triazolo-pyrazine ring.
  • An acetamide side chain linked to a 3-(methylsulfanyl)phenyl group, which may influence lipophilicity and receptor binding.

Its synthesis likely involves multi-step heterocyclization and substitution reactions, analogous to methods described in the literature .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-28-14-4-2-3-13(11-14)20-15(25)12-24-18(26)23-6-5-19-16(17(23)21-24)22-7-9-27-10-8-22/h2-6,11H,7-10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRMQGFYAADENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation: : The synthesis begins with the preparation of 3-(methylsulfanyl)aniline through the substitution reaction of 3-aminothiophenol with methyl iodide.

  • Intermediate Formation: : This intermediate undergoes acylation to form N-(3-(methylsulfanyl)phenyl)acetamide using acetic anhydride.

  • Cyclization and Substitution: : The acetamide is then subjected to cyclization with 8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazine, forming the final compound through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial synthesis of this compound typically follows the same routes as laboratory methods, albeit scaled up with optimized conditions:

  • High-purity reagents and solvents are employed to ensure consistent product quality.

  • Reaction conditions, including temperature, pressure, and catalyst choice, are carefully controlled to maximize yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can be oxidized to introduce functional groups that can enhance its reactivity.

  • Reduction: : Reduction reactions can modify specific functional groups, potentially altering its biological activity.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents (bromine, chlorine), nitrating agents (nitric acid).

Major Products

  • Oxidation Products: : Introduction of hydroxyl, carboxyl, or keto groups.

  • Reduction Products: : Formation of amine groups or removal of oxygenated functionalities.

  • Substitution Products: : Diverse derivatives with modified aromatic or heterocyclic rings.

Scientific Research Applications

Chemistry

N-[3-(methylsulfanyl)phenyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is used as a building block in organic synthesis, allowing chemists to explore new synthetic pathways and create novel compounds.

Biology

Its unique structure makes it a candidate for studying molecular interactions with enzymes, receptors, and other biological macromolecules. This helps in understanding the compound’s potential therapeutic properties.

Medicine

Industry

It finds applications in the development of new materials with specialized properties, such as polymers or coatings, where its structural features can enhance performance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : It may bind to enzymes or receptors, influencing their activity.

  • Pathways Involved: : This binding can modulate biochemical pathways, leading to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction.

Comparison with Similar Compounds

Core Heterocycle Variations

  • The target compound’s triazolo[4,3-a]pyrazine core is shared with and , while uses a benzothieno-triazolo-pyrimidine fused system, and employs a pyrazolo-pyrimidine. Fused systems (e.g., ) often enhance planarity and DNA/protein binding but reduce synthetic accessibility .

Substituent Effects

  • Position 8 Substituents : The morpholin-4-yl group in the target compound improves water solubility compared to the 4-chlorobenzylsulfanyl group in and the benzylpiperazine in . Morpholine’s electron-rich nitrogen may also facilitate hydrogen bonding in target proteins .
  • Acetamide Side Chain: The 3-(methylsulfanyl)phenyl group in the target compound balances lipophilicity and metabolic stability.

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